molecular formula C39H46N2O6 B14615684 O-methylthalibrine CAS No. 59654-05-6

O-methylthalibrine

Cat. No.: B14615684
CAS No.: 59654-05-6
M. Wt: 638.8 g/mol
InChI Key: UHYCXSGUNAWVBW-LQJZCPKCSA-N
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Description

O-methylthalibrine: is a bisbenzylisoquinoline alkaloid that has been isolated from various plant species, including Thalictrum revolutum. It is known for its potential antimalarial properties and has been the subject of various scientific studies due to its bioactive nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-methylthalibrine can be synthesized through an electrochemical protocol involving anodic oxidation. The reaction typically uses ethanol and ethyl acetate as solvents .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: O-methylthalibrine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific molecular structure, which allows it to selectively target certain proteins involved in disease processes. Its combination of antimalarial and hepatoprotective properties sets it apart from other similar compounds .

Properties

CAS No.

59654-05-6

Molecular Formula

C39H46N2O6

Molecular Weight

638.8 g/mol

IUPAC Name

(1S)-1-[[4-[5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C39H46N2O6/c1-40-16-14-27-21-35(43-4)37(45-6)23-30(27)32(40)18-25-8-11-29(12-9-25)47-39-20-26(10-13-34(39)42-3)19-33-31-24-38(46-7)36(44-5)22-28(31)15-17-41(33)2/h8-13,20-24,32-33H,14-19H2,1-7H3/t32-,33-/m0/s1

InChI Key

UHYCXSGUNAWVBW-LQJZCPKCSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC

Origin of Product

United States

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